molecular formula C7H3F5O B178889 3,5-Difluoro-4-(trifluoromethyl)phenol CAS No. 116640-11-0

3,5-Difluoro-4-(trifluoromethyl)phenol

Cat. No. B178889
CAS RN: 116640-11-0
M. Wt: 198.09 g/mol
InChI Key: NAOKJLSRDFRVLJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)phenol is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an important intermediate in the synthesis of various materials, including liquid crystal materials, antifungal agents, dyes, plastics, and rubber additives . It is also a metabolite of the drug fluoxetine .


Synthesis Analysis

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol involves several steps. One method involves the reaction of 3,5-dialkyl-4-hydroxybenzylhydrazine with hexafluoroacetylacetone, and trifluoroacetylacetone yielding the pyrazoles bearing trifluoromethyl and/or methyl substituents in positions 3 and 5 . Another method involves the synthesis of 1-Phenyl-5-substituted-3- (4- (trifluoromethyl)phenol) derivatives from chalcone derivatives .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)phenol consists of a benzene ring substituted with two fluorine atoms and a trifluoromethyl group . The presence of these substituents imparts unique physical and chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactions involving 3,5-Difluoro-4-(trifluoromethyl)phenol are complex and can lead to a variety of products. For example, one study found that the initial bond breakage in a related compound, 3,5-Difluoro-2,4,6-Trinitroanisole, leads to the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-(trifluoromethyl)phenol is a solid with a melting point of 54-57 °C . It is soluble in ethanol . The compound has a molecular weight of 130.09 .

Safety and Hazards

3,5-Difluoro-4-(trifluoromethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

The demand for 3,5-Difluoro-4-(trifluoromethyl)phenol and its derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications . Future research will likely focus on developing more efficient synthesis methods and exploring new applications for these compounds .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various bioactive molecules , suggesting that it may interact with a range of biological targets.

Mode of Action

It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .

Biochemical Pathways

Given its use in the synthesis of bioactive molecules , it’s likely that it influences a variety of biochemical pathways.

Pharmacokinetics

Its solubility in ethanol suggests that it may be well-absorbed in the body

Result of Action

Its use in the synthesis of bioactive molecules suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-(trifluoromethyl)phenol. For instance, its stability under different heating conditions has been studied . .

properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOKJLSRDFRVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557466
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(trifluoromethyl)phenol

CAS RN

116640-11-0
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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